Glycine-2-13C

Description

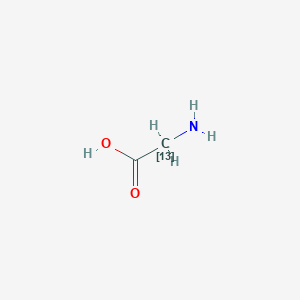

Structure

3D Structure

Properties

IUPAC Name |

2-aminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455265 | |

| Record name | Glycine-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20220-62-6 | |

| Record name | Glycine-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Enrichment of Glycine 2 ¹³c

Methodologies for Targeted Isotopic Labeling at the C-2 Position

Targeted isotopic labeling at the C-2 position of glycine (B1666218) is achieved through various strategies, each with its own advantages and considerations regarding yield, purity, and cost.

Chemical synthesis offers precise control over the incorporation of the ¹³C isotope.

Multi-step chemical reaction sequences are commonly employed to achieve site-specific ¹³C incorporation into glycine. While direct synthesis of Glycine-2-¹³C is often a proprietary process for commercial suppliers, its use as a starting material in further labeled compound syntheses provides insight into the complexity of its production. For instance, [2-¹³C]glycine serves as a precursor for synthesizing other site-directed isotopomers, such as 2-amino[2-¹³C]ethanol and 2-bromo[1-¹³C]ethylamine, which are intermediates in the synthesis of compounds like 4-thia-[6-¹³C]lysine nih.gov. This implies a controlled, multi-step process to introduce the ¹³C label at the C-2 position of glycine. Similarly, the synthesis of 2'-¹³C-L-Histidine can commence from ¹³C-thiocyanate and glycine amide, followed by conversion using modified O'Donnell conditions, demonstrating how glycine derivatives can be formed with specific isotopic labels through sequential reactions nih.gov.

General chemical synthesis methods for unlabeled glycine, such as the amination of chloroacetic acid with ammonia (B1221849) or the Strecker amino acid synthesis, are widely used for industrial production due to their convenience wikipedia.orgatamanchemicals.com. Adapting these routes for Glycine-2-¹³C would necessitate the use of appropriately labeled starting materials, such as ¹³C-enriched formaldehyde (B43269) or cyanide in the Strecker synthesis, to ensure the ¹³C atom is incorporated at the C-2 position.

The cornerstone of targeted isotopic labeling is the use of precursors already enriched with the ¹³C isotope. Commercial availability of Glycine-2-¹³C suggests its synthesis from such enriched precursors nih.govau.dk. For example, the synthesis of Fmoc-Gly-OH-¹³C₂,¹⁵N, a stable isotopically labeled glycine derivative, explicitly involves enriching glycine with ¹³C and ¹⁵N through chemical or enzymatic means to achieve high isotopic purity (>98%) . In this process, pre-labeled glycine-¹³C₂,¹⁵N is directly used as a reagent in the Fmoc-Cl mediated synthesis .

In astrochemical contexts, the formation of ¹³C-enriched glycine in meteorites is attributed to reactions involving ¹³C-enriched formaldehyde and glycolaldehyde, highlighting the natural occurrence and importance of ¹³C-enriched precursors in glycine formation pathways nih.govacs.org. In biological research, [2-¹³C]glycine is employed as a stable isotope-labeled precursor to trace metabolic pathways, such as the biosynthesis of the pyrimidine (B1678525) moiety of thiamine (B1217682) in Salmonella typhimurium, further underscoring the reliance on pre-enriched glycine nih.gov.

While chemical synthesis offers precise control, enzymatic methods can also be leveraged for isotopic glycine synthesis, particularly in biological or biotechnological contexts. In living organisms, glycine is biosynthesized from serine, catalyzed by the enzyme serine hydroxymethyltransferase wikipedia.orgatamanchemicals.com. This enzymatic pathway could, in principle, be exploited for the production of isotopically labeled glycine if ¹³C-labeled serine or other upstream precursors are supplied to a suitable biological system.

The broad utility of ¹³C-glycine in enzymatic studies, such as the investigation of enzyme catalysis for labeled cyclopropane (B1198618) synthesis, indicates that either the labeled glycine is produced enzymatically or readily incorporated into enzymatic reactions au.dk. Furthermore, studies on astroglial cells demonstrate their capacity to utilize [2-¹³C]glycine as a precursor for the synthesis of other compounds like creatine (B1669601) and serine, illustrating the enzymatic processing of labeled glycine within biological systems nih.gov. The "glycine cleavage system," which is the reverse of the glycine synthase pathway, is a predominant enzymatic degradation route for glycine in animals and plants, further indicating the enzymatic machinery capable of interacting with glycine wikipedia.org.

Achieving high isotopic purity is paramount for accurate downstream applications, especially in NMR and mass spectrometry studies. Residual unlabeled glycine, even in small amounts (e.g., ≤2%), can compromise isotopic purity . To address this, pre-purification of the ¹³C-enriched glycine starting material, often through techniques like ion-exchange chromatography, is employed before subsequent derivatization steps .

Commercial specifications for Glycine-2-¹³C typically report high isotopic enrichment, often 99 atom % ¹³C cortecnet.comisotope.com, with chemical purities generally at ≥95% caymanchem.com or 98% isotope.com, and sometimes as high as 99.3% medchemexpress.com. Synthetic yields for labeled glycine derivatives can vary, with small-scale Fmoc-Gly-OH-¹³C₂,¹⁵N synthesis achieving 75-85% yield and >95% purity after recrystallization . The synthesis of intermediates from 2-¹³C-glycine, such as 2-(hexyloxy)-2-oxoethan-1-aminium-1-¹³C 4-methylbenzenesulfonate, has been reported with an 86% yield after recrystallization au.dk. Furthermore, the synthesis of 2'-¹³C-L-Histidine achieved an 80.9% yield with 99% ¹³C incorporation and 99% enantiomeric and chemical purity nih.gov.

Table 1: Representative Yields and Purities in ¹³C-Glycine Derivative Syntheses

| Compound Synthesized | Starting Material | Isotopic Purity of Starting Material | Yield (%) | Chemical/Enantiomeric Purity (%) | Reference |

| Fmoc-Gly-OH-¹³C₂,¹⁵N | Glycine-¹³C₂,¹⁵N | >98% ¹³C, >98% ¹⁵N | 75-85 | >95 (after recrystallization) | |

| 2-(hexyloxy)-2-oxoethan-1-aminium-1-¹³C 4-methylbenzenesulfonate | 2-¹³C-Glycine | Not specified | 86 | Not specified (purified by recrystallization) | au.dk |

| 2'-¹³C-L-Histidine | ¹³C-Thiocyanate (via Glycine amide) | 99% ¹³C incorporation | 80.9 | 99 (chemical and enantiomeric) | nih.gov |

The choice of synthetic strategy for Glycine-2-¹³C is often a balance between efficiency, cost, and the required purity. For large-scale industrial production of unlabeled glycine, chemical synthesis routes like the amination of chloroacetic acid or the Strecker synthesis are favored over isolation from hydrolyzed proteins due to their higher convenience and presumably better efficiency and cost-effectiveness wikipedia.orgatamanchemicals.com.

However, the introduction of stable isotopes significantly impacts these factors. The cost of ¹³C-enriched precursors is a major consideration; for example, (1-¹³C)glycine has a "relatively high price tag" uliege.be, and the starting material for Fmoc-Gly-OH-¹³C₂,¹⁵N is substantially more expensive than its unlabeled counterpart (e.g., 300/g vs. 20/g) .

To mitigate costs in industrial production of labeled compounds, strategies such as bulk procurement of ¹³C-enriched precursors and recycling of solvents through distillation are employed . In biological labeling, using minimal media for E. coli expression systems is considered the most economical approach for producing isotope-labeled proteins, although it may lead to slower growth rates and lower expression levels compared to rich media. To enhance protein yield and growth, spiking minimal media with low levels of suitably labeled rich media can be an alternative, demonstrating a trade-off between cost and production efficiency chemie-brunschwig.ch.

Table 2: Comparative Analysis of Labeled vs. Non-Labeled Glycine Derivative Synthesis

| Parameter | Labeled Glycine Derivative (e.g., Fmoc-Gly-OH-¹³C₂,¹⁵N) | Non-Labeled Glycine Derivative (e.g., Fmoc-Gly-OH) | Reference |

| Starting Material Cost | High (300/g) | Low (20/g) | |

| Reaction Monitoring | Requires isotopic MS/NMR | Standard TLC/LC-MS | |

| Purification Complexity | High (HPLC essential) | Moderate (recrystallization) | |

| Typical Applications | NMR studies, metabolic tracing | General peptide synthesis |

Chemical Synthesis Routes for Glycine-2-¹³C

Characterization of Isotopic Purity and Chemical Identity

The precise characterization of Glycine-2-¹³C is paramount to confirm its chemical identity and to verify the extent and position of isotopic enrichment. This involves the application of highly sensitive and specific analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the unambiguous identification of the labeled compound and the quantification of its isotopic purity, which is typically targeted at ≥99 atom % ¹³C at the C-2 position. sigmaaldrich.com

Analytical Techniques for Isotopic Purity Verification (e.g., Mass Spectrometry, NMR)

Mass Spectrometry (MS)

Mass spectrometry is a widely utilized and highly sensitive analytical technique for verifying the isotopic purity and chemical identity of stable isotope-labeled compounds like Glycine-2-¹³C. chempep.commdpi.com The principle relies on measuring the mass-to-charge (m/z) ratio of ions, allowing for the detection of mass shifts caused by the incorporation of heavier isotopes. acs.org

For Glycine-2-¹³C, which has the chemical formula H₂N¹³CH₂CO₂H sigmaaldrich.com, the incorporation of a single ¹³C atom at the C-2 position results in a molecular weight increase of approximately one Dalton compared to unlabeled glycine (molecular weight 75.07 g/mol ). Thus, Glycine-2-¹³C typically presents a molecular ion at m/z 76.1 (M+1), while unlabeled glycine would show a molecular ion at m/z 75.1 (M). sigmaaldrich.comcaymanchem.com

Various MS-based methods are employed:

Gas Chromatography-Mass Spectrometry (GC-MS) : Often requires derivatization of amino acids, such as trimethylsilyl (B98337) (TMS) derivatives, to enhance volatility and thermal stability for chromatographic separation before MS analysis. chempep.comresearchgate.net GC-MS can provide information on mass isotopomer distributions, which are the relative abundances of molecules differing in the number of incorporated heavy isotopes. acs.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Offers sensitive detection and is particularly useful for non-volatile analytes. chempep.comresearchgate.net LC-MS/MS can directly measure peptide enrichment, which can then be used to infer amino acid labeling. acs.org

Isotope Ratio Mass Spectrometry (IRMS) : Provides high-precision measurements of ¹³C/¹²C ratios. chempep.comresearchgate.net Techniques like Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) are capable of determining low ¹³C enrichments with high accuracy and precision, typically with less than 3% precision for ¹³C/¹²C ratios at natural abundance and less than 4% for within-day and between-day variabilities. nih.govjamstec.go.jp

A critical aspect of MS analysis for isotopic purity is the correction for natural isotopic abundance. All naturally occurring compounds contain a small percentage of heavier isotopes (e.g., approximately 1.1% ¹³C per carbon atom). researchgate.net Therefore, raw MS data from a labeled compound must be corrected to subtract the contributions from naturally abundant heavy isotopes, ensuring that the measured enrichment accurately reflects the newly introduced label. researchgate.netfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of Glycine-2-¹³C, offering unique advantages such as the unambiguous identification of compounds and the precise measurement of ¹³C enrichment at specific atomic positions within a molecule. mdpi.comresearchgate.netnih.govirisotope.com Unlike MS, which primarily provides isotopologue-level information (total number of heavy isotopes), NMR can directly reveal the positional enrichment of the ¹³C label. mdpi.com

For Glycine-2-¹³C, the ¹³C NMR spectrum is particularly informative. Glycine possesses two carbon atoms: a carboxyl carbon (C1) and an alpha-carbon (C2). researchgate.net

The alpha-carbon (C2) of glycine typically resonates in the ¹³C NMR spectrum around 41-43 ppm. researchgate.netrsc.org

The carboxyl carbon (C1) typically appears in the range of 172-178 ppm. researchgate.netrsc.orgresearchgate.netnsf.gov

In a Glycine-2-¹³C sample, the signal corresponding to the C-2 position will show significantly enhanced intensity due to the high isotopic enrichment, whereas the C-1 signal will remain at its natural abundance level. The observed chemical shift for the enriched C-2 position confirms the correct placement of the ¹³C label.

Furthermore, ¹H NMR spectroscopy can provide complementary information. Protons directly attached to the ¹³C-labeled C-2 carbon will exhibit splitting due to the one-bond carbon-hydrogen coupling (¹JCH). This coupling constant is typically around 140 Hz for aliphatic carbons like the C-2 of glycine. acs.orgnih.gov This splitting pattern in the ¹H NMR spectrum serves as additional confirmation of the ¹³C label's presence at the C-2 position and its direct connectivity to hydrogen atoms.

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) or Isotope-Edited Total Correlation Spectroscopy (ITOCSY), are also employed. HSQC correlates ¹H and ¹³C signals, providing direct evidence of C-H bonds and their isotopic state. acs.org ITOCSY can filter 2D ¹H-¹H NMR spectra to separate signals from ¹²C- and ¹³C-containing molecules, allowing for quantitative analysis of ¹³C enrichment even in complex solutions. nih.govacs.org

The non-destructive nature of NMR allows for subsequent analyses or sample recovery if needed. researchgate.net

Table 1: Key Analytical Observations for Glycine-2-¹³C Characterization

| Analytical Technique | Parameter/Observation | Expected for Glycine-2-¹³C | Significance for Purity/Identity | Source |

| Mass Spectrometry | Molecular Ion (m/z) | M+1 (76.1 Da) | Confirms ¹³C incorporation | sigmaaldrich.comcaymanchem.com |

| Isotopic Purity | ≥99 atom % ¹³C at C-2 | Quantifies enrichment level | sigmaaldrich.com | |

| Natural Abundance Correction | Essential for accurate quantification | Eliminates ¹³C contribution from ¹²C atoms | researchgate.netfrontiersin.org | |

| Sensitivity | High, even for low concentrations | Enables analysis of trace amounts | mdpi.comresearchgate.net | |

| NMR Spectroscopy | ¹³C Chemical Shift (C-2) | ~41-43 ppm (enhanced intensity) | Confirms label position | researchgate.netrsc.org |

| ¹³C Chemical Shift (C-1) | ~172-178 ppm (natural abundance intensity) | Indicates specificity of labeling | researchgate.netrsc.orgresearchgate.netnsf.gov | |

| ¹H-¹³C Coupling (¹JCH) | Splitting of C-2 protons (~140 Hz) | Confirms direct C-H bonding at labeled site | acs.orgnih.gov | |

| Positional Information | Direct observation of C-2 enrichment | Distinguishes from other labeling patterns | mdpi.comresearchgate.net |

Analytical Methodologies for Glycine 2 ¹³c Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy in Glycine-2-¹³C Studies

NMR spectroscopy is a powerful non-destructive analytical tool that can unambiguously identify compounds and accurately measure ¹³C enrichment, making it invaluable for metabolic flux analysis and metabolite quantification in biological extracts. acs.orgacs.org

¹³C NMR spectroscopy is widely utilized for metabolic tracing due to its ability to provide positional isotopomer information, distinguishing it from mass spectrometry which typically yields isotopologue data. mdpi.comnih.gov This technique allows for direct measurement of ¹³C content, as peak integrals are proportional to the number of ¹³C nuclei at each position. researchgate.net For instance, ¹³C NMR has been used to study the metabolism of ¹³C-labeled glycine (B1666218) in Eastern oysters, revealing its conversion to serine via the glycine cleavage system. scielo.br Similarly, in plant studies, ¹³C NMR signals of glycine, serine, and glycerate are readily visible, allowing for the resolution of isotopologue distribution and the computation of metabolic fluxes. mdpi.comresearchgate.net

Solid-state ¹³C NMR, particularly using the Cross-Polarization/Magic Angle Spinning (CP/MAS) technique, is highly advantageous for studying materials in their solid form, including polymorphic structures and molecular dynamics. escholarship.orgescholarship.org This method offers significant sensitivity enhancement by transferring polarization from abundant proton spins to the less abundant ¹³C nuclei and by eliminating broadening from chemical shift anisotropy and dipolar coupling. escholarship.orgescholarship.org Glycine, including its ¹³C-labeled forms, serves as an excellent standard for setting up ¹³C CP/MAS NMR measurements due to its easily observable signals and short ¹H T1 relaxation times. blogspot.com The technique has been applied to characterize different polymorphs of glycine (α and γ forms), which exist as zwitterions and differ in their hydrogen bonding. escholarship.orgacs.org For example, the ¹³C carbonyl peak of α-glycine at 176.5 ppm is sensitive to polymorphic changes and can be used for confirmation. researchgate.net

Solution-state ¹³C NMR is crucial for quantifying metabolites and determining isotopic enrichment in complex biological solutions. It can identify and quantify a large number of metabolites, with over 80% of signals in 2D ¹H-¹³C spectra of biological extracts being assignable. acs.org In metabolic studies, ¹³C NMR provides absolute ¹³C amounts at specific carbon atom positions in labeled molecules, offering an estimate of metabolic flux. researchgate.net For example, the concentrations of metabolites in neuronal extracts have been determined relative to an internal standard of [2-¹³C]glycine. researchgate.net While ¹³C NMR can suffer from lower sensitivity compared to ¹H NMR, advancements in cryogenically cooled probes have significantly increased sensitivity, requiring less protein material for measurements. mdpi.com

Research findings demonstrating ¹³C enrichment in various metabolites from ¹³C-labeled precursors, including glycine, are often presented in studies. For instance, in a study using ¹³C-labeled algae, ¹³C-NMR spectra revealed a specific profile of ¹³C-labeled compounds in the digestive gland of scallops. frontiersin.org

Table 1: Example of Identified ¹³C-Labeled NMR Signals in Metabolites (Hypothetical data based on search results for illustrative purposes, actual chemical shifts vary)

| Metabolite | Carbon Position | Typical ¹³C Chemical Shift (ppm) |

| Glycine | C2 (methylene) | ~43.0 |

| Glycine | C1 (carbonyl) | ~176.0 |

| Serine | C2 | ~57.0 |

| Serine | C3 | ~63.0 |

| Glutamate (B1630785) | C4 | ~34.0 |

| Glutamine | C4 | ~32.0 |

| Glucose | C1 | ~93.0 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Correlation (HETCOR) experiments, are vital for correlating ¹³C and ¹H chemical shifts through their spin-spin interactions, allowing for the identification of connections between specific proton and carbon groups. mdpi.com These techniques, initially developed for solution-state analysis, have been successfully adapted for solid-state studies. mdpi.com Glycine has been used as a model system to demonstrate the efficacy of 2D HETCOR pulse sequences, particularly for distinguishing rigid crystalline components from mobile components in a mixture. biorxiv.orgnih.govchemrxiv.org Solid-state 2D ¹H-¹³C HETCOR experiments with frequency-switched Lee-Goldburg (FSLG) irradiation during the evolution time are performed to correlate ¹³C and ¹H chemical shifts. mdpi.com

Despite its power, NMR-based isotopic analysis faces challenges, primarily related to sensitivity and sample size requirements. Direct ¹³C NMR and ²H NMR typically necessitate hundreds of milligrams of pure analyte to achieve reasonable precision, which can be prohibitive for natural samples. alexandraatleephillips.com Compared to other isotopic measurements like Isotope Ratio Mass Spectrometry (IRMS), NMR generally exhibits poorer sensitivity and precision, often requiring significantly more carbon for comparable precision. alexandraatleephillips.com Analytes must also be purified to high purity (>98%) offline before measurement, followed by several hours of analysis. alexandraatleephillips.com

However, significant advancements are continuously being made. The advent of new cryogenic probes has substantially increased NMR sensitivity by a factor of 2-4, reducing the required protein material. mdpi.com Furthermore, alternative NMR approaches, such as using ¹H NMR for position-specific ¹³C/¹²C analysis, offer advantages like using more commonly available equipment and improved sensitivity compared to direct ¹³C NMR, while maintaining similar precision. nih.govalexandraatleephillips.com These advancements contribute to making NMR a more practical tool for metabolic flux analysis and isotope dilution experiments. acs.org

¹³C NMR Spectroscopy for Metabolic Tracing

Mass Spectrometry (MS) in Glycine-2-¹³C Tracing

Mass spectrometry (MS) plays a central role in metabolomics and isotope tracing by enabling the simultaneous measurement of many metabolites and revealing pathway activities by tracking metabolite labeling from stable isotope tracers. nih.gov For Glycine-2-¹³C tracing, MS is highly sensitive and can distinguish isotopologues (molecules with the same chemical formula but different isotopic compositions). mdpi.comresearchgate.netnih.govnih.gov

Functional mass spectrometry imaging (fMSI) has been developed to map variations in metabolic activity across tissue sections. For example, [2-¹³C,¹⁵N]-glycine, along with other glycine isotopologues, has been infused into mice with mammary tumors to track its uptake and conversion into glutathione (B108866), providing kinetic data on metabolic activity and its heterogeneity within the tumor. nih.gov This method allows for multiple time-point kinetic data from a single tissue sample. nih.gov

In studies tracing the metabolic fate of the mitochondrial glycine cleavage system, [2-¹³C]glycine has been used as a tracer. When glycine is decarboxylated and catabolized via the glycine cleavage system (GCS) in the mitochondria, the ¹³C-labeled 2-carbon is transferred to tetrahydrofolate (THF), yielding ¹³C-labeled methyleneTHF, which ultimately produces ¹³C-labeled formate (B1220265). This 1-carbon unit can then be utilized in cytosolic biosyntheses for compounds like nucleotides, serine, and methionine. escholarship.org MS analysis can detect the isotopic enrichments in these downstream metabolites, providing insights into metabolic pathways. escholarship.org

While MS provides excellent sensitivity and can analyze metabolites at low concentrations, it typically provides isotopologue information (e.g., M+1, M+2, representing the number of heavy atoms) rather than precise positional isotopomer information, which is a strength of NMR. mdpi.comnih.govresearchgate.net However, high-resolution MS can distinguish species labeled with different heavy nuclei (e.g., ¹³C vs. ²H) and can resolve metabolites with small mass differences. nih.gov

Table 2: Comparison of NMR and MS in Isotopic Tracing

| Feature | NMR Spectroscopy | Mass Spectrometry |

| Information Type | Positional isotopomer (location of label) | Isotopologue (number of labels) |

| Sensitivity | Generally lower (requires more sample) nih.govalexandraatleephillips.com | Generally higher (detects low concentrations) researchgate.netnih.gov |

| Sample Purity | High purity often required alexandraatleephillips.com | Can handle more complex mixtures nih.gov |

| Destructive? | Non-destructive | Destructive (sample consumed) |

| Cost | High initial instrument cost | Varies, can be high for high-resolution systems |

| Time | Can be time-consuming for acquisition alexandraatleephillips.com | Faster for high-throughput analysis nih.gov |

Applications of Glycine 2 ¹³c in Metabolic Flux Analysis Mfa

Elucidation of One-Carbon Metabolism Pathways

One-carbon (1C) metabolism is a critical network involving the transfer of single-carbon units for various biosynthetic processes, including nucleotide synthesis, amino acid interconversions, and methylation reactions. creative-proteomics.comnih.gov Glycine-2-¹³C is particularly effective in dissecting the complexities of this pathway.

The Glycine (B1666218) Cleavage System (GCS) is a multienzyme complex located in the mitochondria that catalyzes the reversible degradation of glycine. nih.govjst.go.jp This process releases carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and a one-carbon unit in the form of 5,10-methylene-tetrahydrofolate (5,10-CH₂-THF). nih.govjst.go.jp Studies using [2-¹³C]glycine have demonstrated its utility in quantifying GCS activity and the subsequent generation of formate (B1220265). As the 2-carbon of glycine is decarboxylated and catabolized via the GCS, the original ¹³C-labeled carbon is transferred to tetrahydrofolate (THF) to yield ¹³C-labeled methyleneTHF, which can then ultimately produce ¹³C-labeled formate. nih.govescholarship.orgmdpi.com This GCS-derived one-carbon moiety, exported from the mitochondria as formate, can then be utilized in cytosolic folate-mediated one-carbon metabolism. nih.govescholarship.org

Research has shown that the GCS accounts for a substantial proportion of whole-body glycine flux in humans, highlighting its importance as a route for generating one-carbon units. nih.govescholarship.orgnih.gov For instance, in human hepatoma cell lines, the 2-carbon from glycine was found to be incorporated into various metabolites, including deoxythymidine (dTMP), purines, and methionine, with the GCS-derived formate playing a crucial role. nih.govescholarship.orgresearchgate.net The isotopic enrichment in formate from [2-¹³C]glycine can be measured to assess the activity of the GCS. mdpi.comlife-science-alliance.org

Table 1: Impact of GCS Activity on ¹³C-Labeled Formate Production

| Tracer Used | Condition | Observation (Formate Labeling) | Citation |

| [2-¹³C]Glycine | Gldc knockdown | Decreased ¹³C-labeled formate levels | life-science-alliance.org |

| [2-¹³C]Glycine | β-hydroxybutyrate (10 mM) | Decreased formate + 1 enrichment | mdpi.com |

Glycine and serine are intimately linked through the action of serine hydroxymethyltransferase (SHMT), an enzyme that reversibly interconverts serine and glycine, transferring a hydroxymethyl group to tetrahydrofolate (THF) to form 5,10-methylene-THF. creative-proteomics.combiorxiv.orgcnrs.fr This interconversion is a major source of one-carbon units for the THF pool. creative-proteomics.comnih.gov

Using [2-¹³C]glycine, researchers can trace the carbon flow from glycine to serine. When [2-¹³C]glycine is used as a tracer, the ¹³C label from the 2-carbon of glycine can be incorporated into the 2-carbon and 3-carbon of serine, as observed in Arabidopsis cells. oup.com This indicates the extensive labeling of serine through this interconversion. oup.com Furthermore, the M+2 species of serine (Ser+2) can be detected when GCS-derived formate from the 2-carbon of [2-¹³C]glycine is used for cytosolic serine synthesis via cytosolic serine hydroxymethyltransferase (cSHMT). researchgate.net This highlights the contribution of GCS-derived one-carbon units to serine synthesis. researchgate.net Studies in humans have quantified the rate of serine synthesis directly from [1,2-¹³C₂]glycine via SHMT, indicating that a significant portion of glycine-to-serine conversion occurs using GCS-derived methyleneTHF one-carbon units. nih.gov

Table 2: Glycine-Serine Interconversion and One-Carbon Contribution

| Tracer Used | Pathway/Enzyme | Observed Labeling | Significance | Citation |

| [2-¹³C]Glycine | SHMT | Labeling of C2 and C3 in serine | Confirms interconversion and carbon flow | oup.com |

| [2-¹³C]Glycine | GCS-derived formate to cSHMT | Serine M+2 enrichment | Indicates GCS contribution to cytosolic serine synthesis | researchgate.net |

| [1,2-¹³C₂]Glycine | SHMT and GCS | 46% of glycine-to-serine conversion uses GCS-derived 1C units | Quantifies the role of GCS in serine synthesis | nih.gov |

The one-carbon units generated from glycine metabolism, particularly via the GCS, are critical for replenishing the various oxidation states of the tetrahydrofolate-bound one-carbon pool: 5-methyl-tetrahydrofolate (CH₃-THF), 5,10-methylene-THF (CH₂-THF), and 10-formyl-THF (10-CHO-THF). creative-proteomics.comjst.go.jpresearchgate.net

The 2-carbon of labeled glycine is converted to labeled CH₂-THF in the mitochondria by GCS. This labeled CH₂-THF can then exit into the cytoplasm as labeled serine (via mitochondrial SHMT) or labeled formate (via mitochondrial C₁-THF synthase). acs.org Both serine and formate are ultimately converted to labeled 10-CHO-THF, which is a crucial donor for various biosynthetic reactions. acs.org Glycine-derived ¹³C-labeled one-carbon units are incorporated into metabolic end products of one-carbon metabolism, such as choline (B1196258) and adenine, allowing researchers to determine the relative contribution of glycine to these one-carbon pools. researchgate.net

Tracing Carbon Flow into Biosynthetic Pathways

Beyond one-carbon metabolism, Glycine-2-¹³C is instrumental in tracing the flow of carbon into other essential biosynthetic pathways, providing insights into the synthesis of vital cellular components.

Purines (adenine and guanine) are fundamental building blocks of DNA and RNA. Their biosynthesis requires one-carbon units, and glycine itself is directly incorporated into the purine (B94841) ring. jst.go.jpacs.org [2-¹³C]Glycine is a powerful tracer for elucidating the contribution of glycine to purine synthesis, specifically its incorporation into the C2 and C8 positions of the purine ring. nih.govresearchgate.netacs.orgresearchgate.net

When cells are grown on [2-¹³C]glycine as their sole source of one-carbon units, the label is incorporated at the C2, C5, and C8 positions of the purine backbone. acs.orgresearchgate.net The 2-carbon of labeled glycine is converted to labeled CH₂-THF, which ultimately leads to labeled 10-CHO-THF, the direct precursor for the C2 and C8 positions of the purine ring in the de novo pathway. acs.org Additionally, glycine is incorporated as an intact molecule at an earlier step of purine biosynthesis, resulting in the introduction of ¹³C at the C5 position of the purine ring. researchgate.net Studies have shown that the C2 enrichment is in close agreement with the C8 enrichment, indicating that both carbons are derived from the same pool of 10-CHO-THF. acs.org In human hepatoma cell lines, [2-¹³C]glycine was found to be incorporated into M+3 species of purines (deoxyadenine and deoxyguanine), with the GCS-derived formate contributing to these enrichments. nih.govescholarship.orgresearchgate.net

Table 3: Glycine-2-¹³C Incorporation into Purine Ring

| Tracer Used | Purine Position Labeled | Mechanism of Labeling | Citation |

| [2-¹³C]Glycine | C2, C5, C8 (adenine) | C2, C8 from 1C unit; C5 from intact glycine | acs.orgresearchgate.net |

| [2-¹³C]Glycine | C8 (guanine) | From 1C unit | acs.orgresearchgate.net |

| [2-¹³C]Glycine | M+3 species (deoxyadenine, deoxyguanine) | Via GCS-derived formate | nih.govescholarship.orgresearchgate.net |

Deoxythymidine monophosphate (dTMP) is a critical component of DNA. Its synthesis involves the methylation of deoxyuridine monophosphate (dUMP) by thymidylate synthase, a reaction that requires a one-carbon unit donated by 5,10-methylene-THF. jst.go.jpcnrs.fr

[2-¹³C]Glycine has been utilized to trace the contribution of glycine-derived one-carbon units to dTMP synthesis. nih.govescholarship.orgresearchgate.net The GCS-derived formate from the 2-carbon of [2-¹³C]glycine can be subsequently transferred to dUMP via methylene-THF in the cytosol, leading to the production of ¹³C-labeled dTMP (dTMP M+1). nih.govescholarship.orgresearchgate.net This indicates that the 2-carbon of glycine, through its catabolism via the GCS and subsequent formate generation, directly contributes to the synthesis of dTMP. nih.govresearchgate.net Studies have observed a decrease in isotopic enrichment in dTMP (dTMP M+1) when GCS activity is inhibited, further confirming the role of glycine-derived one-carbon units in this pathway. mdpi.com

Table 4: Glycine-2-¹³C Contribution to dTMP Synthesis

| Tracer Used | Metabolite Labeled | Mechanism of Labeling | Citation |

| [2-¹³C]Glycine | dTMP (dTMP M+1) | Via GCS-derived formate and methylene-THF | nih.govescholarship.orgresearchgate.net |

Methionine Metabolism and Methyl Group Transfer

Glycine-2-¹³C plays a significant role in dissecting methionine metabolism and the associated methyl group transfer pathways. Methionine metabolism is central to maintaining cellular methylation balance and regulating sulfur-containing amino acid metabolism, with S-adenosylmethionine (SAM) acting as a universal methyl donor for various biological molecules, including DNA, RNA, and proteins. creative-proteomics.com

By introducing Glycine-2-¹³C, researchers can trace the carbon flow through these interconnected pathways. For instance, studies employing ²H/¹³C MFA in Glycine N-methyltransferase-knockout (GNMT-KO) mice have revealed profound metabolic reprogramming, including alterations in hepatic gluconeogenesis and an elevation in SAM and its utilization pathway metabolites. nih.gov The ¹³C label from glycine can be incorporated into sarcosine (B1681465) via GNMT, and further into the one-carbon metabolism cycle, providing a detailed map of methyl group flux and its regulation. lsuhsc.edumdpi.com

Creatine (B1669601) and Glutathione (B108866) Synthesis Precursors

Glycine-2-¹³C is an invaluable tracer for studying the synthesis of essential biomolecules such as creatine and glutathione, as glycine serves as a direct precursor for both.

Creatine Synthesis Creatine is a nitrogenous organic acid synthesized endogenously from three amino acids: glycine, L-arginine, and S-adenosyl-L-methionine. mdpi.comahajournals.orgresearchgate.net The biosynthesis pathway involves two main enzymatic steps:

L-Arginine:Glycine Amidinotransferase (AGAT) : This enzyme catalyzes the transfer of an amidino group from L-arginine to the Nα-amine group of L-glycine, resulting in the formation of guanidinoacetate (GAA) and ornithine. mdpi.comahajournals.orgrjp.com.ro

Guanidinoacetate N-Methyltransferase (GAMT) : GAA is subsequently methylated by GAMT, using S-adenosyl-L-methionine as the methyl donor, to produce creatine and S-adenosyl-L-cysteine. mdpi.comahajournals.org

When Glycine-2-¹³C is supplied, the ¹³C label is incorporated into the carbon backbone of creatine, specifically at the carbon derived from glycine. In vivo magnetic resonance spectroscopy studies have successfully detected the metabolism of [2-¹³C]-glycine into creatine, demonstrating its utility in tracing this biosynthetic route. nih.gov The entire glycine molecule is incorporated into creatine, making creatine synthesis a significant consumer of glycine. researchgate.net

Glutathione Synthesis Glutathione (GSH) is a tripeptide composed of glutamate (B1630785), cysteine, and glycine, serving as the cell's primary antioxidant. mdpi.commdpi.com Its synthesis proceeds in two ATP-dependent steps:

γ-Glutamylcysteine Synthetase (γ-GCS) : This enzyme combines glutamate and cysteine to form γ-glutamylcysteine, a reaction considered the rate-limiting step in GSH synthesis. mdpi.com

Glutathione Synthetase (GS) : This enzyme then combines γ-glutamylcysteine with glycine to form the final glutathione molecule. mdpi.com

Glycine-2-¹³C is readily incorporated into the glycinyl-residue of glutathione. This incorporation has been observed and quantified using techniques like magnetic resonance spectroscopy and mass spectrometry, allowing for the assessment of glutathione synthesis rates. nih.govmdpi.commedchemexpress.com Research indicates that glycine availability can be a limiting factor for glutathione synthesis. For example, isotope tracing studies using uniformly labeled ¹³C₂-glycine have shown that increased serine synthesis can lead to glycine depletion in fatty livers, consequently impairing glutathione synthesis under oxidative stress. mdpi.combiorxiv.org Theoretical calculations suggest that glutathione synthesis accounts for approximately 38% of the glycine flux required for the synthesis of various metabolites. mdpi.com

Quantitative Metabolic Flux Analysis (¹³C-MFA) using Glycine-2-¹³C

Quantitative Metabolic Flux Analysis (¹³C-MFA) employing Glycine-2-¹³C is a powerful approach to quantitatively assess intracellular metabolic fluxes by integrating isotopic labeling data with computational models.

Model Development and Constraint-Based Reconstruction

The foundation of ¹³C-MFA lies in the development of robust metabolic models. These models describe the complex mathematical relationships between unknown intracellular fluxes and the experimentally measured labeling patterns of metabolites. nih.govsci-hub.seoup.com A critical component of model development is the carbon atom mapping matrix , which precisely tracks the fate of individual carbon atoms as they traverse through the metabolic network. oup.comosti.gov This matrix ensures that the model accurately reflects how the ¹³C label from a tracer like Glycine-2-¹³C is redistributed among metabolic intermediates and end-products. oup.com

Constraint-based reconstruction, often in conjunction with Flux Balance Analysis (FBA), is utilized to build these metabolic networks. While FBA predicts flux distributions based on stoichiometric constraints, ¹³C-MFA enhances these predictions by incorporating additional constraints derived from the measured ¹³C labeling data. sci-hub.seosti.govosti.govub.edu The ultimate goal is to construct a model that, when fitted to the experimental labeling data, can accurately deduce the in vivo metabolic fluxes. sci-hub.seoup.com The specific labeling pattern introduced by Glycine-2-¹³C provides unique and informative constraints for these models, enabling the resolution of otherwise ambiguous flux estimations. oup.com

Computational Algorithms for Flux Estimation

Estimating metabolic fluxes from ¹³C labeling data in ¹³C-MFA is typically formulated as a nonlinear least-squares problem (NLSP). nih.govsci-hub.se Solving this complex optimization problem requires sophisticated computational algorithms. Commonly employed methods include:

Gradient-based local optimization : These algorithms iteratively adjust flux parameters to minimize the difference between predicted and measured labeling patterns, converging to a local optimum. nih.govpsu.edu

Gradient-free global optimization : Techniques such as simulated annealing or genetic algorithms are used to explore the entire parameter space, aiming to find the global optimum and avoid getting trapped in local minima. nih.govpsu.edu

Hybrid techniques : Combinations of local and global optimization methods are often employed to leverage the strengths of both, improving both accuracy and speed of flux estimation. nih.gov

These algorithms work by iteratively generating candidate flux distributions and comparing the predicted labeling patterns (based on the metabolic model and carbon atom mapping) with the experimentally measured mass isotopomer distributions. osti.govpsu.edursc.org The objective is to minimize the sum of squared residuals (SSR) between the simulated and measured isotopic labeling patterns, as well as extracellular exchange rates. osti.govrsc.org Advanced software tools are essential for preprocessing raw analytical data (e.g., from Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS)) and performing these complex flux estimations. sci-hub.sevanderbilt.edu

Interpretation of Flux Maps in Various Biological Systems (e.g., Cell Lines, Tissues, Organisms)

The interpretation of flux maps generated through ¹³C-MFA with Glycine-2-¹³C provides profound quantitative insights into the operational state of metabolism across a wide range of biological systems. These maps reveal the precise distribution of carbon flow through different metabolic pathways, characterize the metabolic state of cells or tissues, and highlight metabolic differences under varying conditions or between different biological entities. sci-hub.se

Cell Lines : In mammalian cell cultures and microbial hosts, ¹³C-MFA has been instrumental in assessing metabolic phenotypes. For instance, studies have identified increased citric acid cycle and pentose (B10789219) phosphate (B84403) pathway fluxes as consistent markers associated with high recombinant protein expression. vanderbilt.edu This quantitative understanding aids in optimizing bioprocesses and engineering host cells for improved production.

Tissues : At the tissue level, ¹³C-MFA allows for the investigation of nutrient fluxes and metabolic reprogramming. Studies on hepatic metabolism in mouse models have utilized ¹³C-labeled tracers, including those related to glycine, to understand how metabolic pathways are altered in conditions such as non-alcoholic steatohepatitis (NASH) or in the absence of specific enzymes like GNMT. nih.govmdpi.com Such analyses provide crucial information on tissue-specific metabolic adaptations and dysregulations.

Organisms : Across whole organisms, ¹³C-MFA has been applied to diverse systems, from bacteria and yeast to plants. In plant studies, for example, it has elucidated the central carbon metabolism in Arabidopsis cell cultures and soybean seedlings, detailing the operation of glycolysis, the TCA cycle, and amino acid synthesis pathways. oup.comresearchgate.net The technique allows for a comprehensive understanding of how metabolism is coordinated at a systemic level.

Ultimately, the interpretation of these flux maps helps to understand the contribution of metabolic alterations to various physiological and pathological states, including the unique metabolic requirements of tumor cells. drziweidai.com The process involves a rigorous comparison of predicted labeling patterns with experimentally observed ones, iteratively refining the flux estimates until a high degree of agreement is achieved. oup.com

Investigating Tissue-Specific Metabolic Partitioning

Glycine-2-¹³C is a powerful tool for investigating tissue-specific metabolic partitioning, enabling researchers to delineate how metabolic pathways are uniquely regulated and interconnected across different organs and cell types. By administering this labeled tracer and analyzing the ¹³C enrichment in metabolites extracted from various tissues, it becomes possible to quantify the division of metabolic labor and the flow of carbon among them. nih.govnih.govoup.com

For example, studies have utilized [2-¹³C]-glycine to examine its metabolism into serine and glutathione in liver tissue and tumors. These investigations have revealed differences in synthesis rates and metabolic alterations that are specific to the tissue type, providing insights into how diseases might affect metabolic partitioning. nih.gov The ability to track the ¹³C label from glycine into downstream products in different anatomical locations allows for the quantification of tissue-specific fluxes, which are crucial for understanding systemic metabolic homeostasis and dysregulation.

In plant biology, ¹³C-MFA with labeled precursors, including glycine, has been employed to highlight metabolic differences between distinct organs, such as cotyledons and the hypocotyl-root axis in soybean seedlings. researchgate.net This demonstrates the technique's capacity to resolve metabolic partitioning even within different parts of a single organism. The comprehensive quantitative maps of carbon flux distributions generated through such studies are indispensable for understanding the intricate metabolic interplay that governs the function of individual tissues and the organism as a whole. sci-hub.se

Glycine 2 ¹³c in Cellular and Molecular Biology Research

Investigating Amino Acid Interconversions and Homeostasis

Glycine-2-¹³C is a crucial probe for studying the interconversion between glycine (B1666218) and serine, two amino acids intimately linked through one-carbon metabolism nih.govoup.comnih.gov. The reversible conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), and the degradation of glycine by the glycine cleavage system (GCS), are central to maintaining amino acid homeostasis and providing one-carbon units for various biosynthetic processes oup.comwikipedia.orgd-nb.info.

Research utilizing [2-¹³C]glycine has demonstrated its incorporation into [2-¹³C]serine, providing direct evidence of SHMT activity and the flux from glycine to serine nih.govoup.com. Studies in Chinese hamster ovary (CHO) cells, for instance, have used [2-¹³C]glycine to measure the relative flux of glycine to serine, showing similar rates in cells with and without mitochondrial SHMT, while the reverse flux (serine to glycine) was significantly impacted by mitochondrial SHMT presence nih.gov. In plant tissues, in vivo ¹³C NMR spectroscopy with [2-¹³C]glycine revealed labeling of [2-¹³C]serine and [3-¹³C]serine, indicating the combined action of GDC and SHMT in glycine metabolism oup.com.

Studies on Neurotransmitter Metabolism (e.g., NMDA Receptors)

Glycine functions as a pivotal neurotransmitter in the central nervous system, exhibiting both inhibitory and excitatory roles. It acts as an inhibitory neurotransmitter in the brainstem and spinal cord, mediating its effects through ionotropic glycine receptors medchemexpress.comwikipedia.org. Crucially, glycine also serves as a required co-agonist, alongside glutamate (B1630785), for the activation of N-methyl-D-aspartate (NMDA) receptors, which are excitatory glutaminergic receptors medchemexpress.comseattleneurosciences.commdpi.com.

Studies have shown that while low concentrations of glycine are necessary for NMDA receptor activation, higher concentrations (e.g., 4–10 mM) can lead to marked hyperexcitability and neurotoxicity in hippocampal slice cultures, an effect blocked by NMDA receptor antagonists seattleneurosciences.com. Glycine-2-¹³C can be utilized to investigate the metabolic pathways of glycine in the brain, including its synthesis, degradation, and interaction with NMDA receptors, by tracing its incorporation into various brain metabolites. This allows for a deeper understanding of glycine's role in neuronal signaling and its implications in neurological conditions.

Glycine-2-¹³C as a Probe for Enzymatic Reaction Mechanisms

The ¹³C label in Glycine-2-¹³C makes it an excellent probe for dissecting the intricate mechanisms of enzymatic reactions, particularly those involving carbon rearrangements or transfers.

Glycine decarboxylase (GLDC), also known as the P-protein of the glycine cleavage system (GCS), plays a central role in glycine degradation and one-carbon metabolism oup.comwikipedia.orguniprot.orgwjon.org. GLDC catalyzes the oxidative decarboxylation of glycine, releasing carbon dioxide (CO₂) and transferring the remaining aminomethyl moiety to the lipoamide (B1675559) cofactor of the H-protein researchgate.netmdpi.comjst.go.jpnih.govnih.gov.

Research using ¹³C NMR spectroscopy with [1-¹³C]glycine and NaH¹³CO₃ has provided evidence for the reversibility of the GLDC-catalyzed glycine decarboxylation reaction and the existence of a quinonoid intermediate researchgate.netresearchgate.netacs.org. This reversibility suggests that the quinonoid intermediate is stable enough to allow for the back incorporation of CO₂ to form glycine researchgate.netacs.org. The use of Glycine-2-¹³C allows for the tracing of the 2-carbon of glycine as it is transferred to tetrahydrofolate (THF) to yield ¹³C-labeled methyleneTHF, which can then produce ¹³C-labeled formate (B1220265) mdpi.comescholarship.org.

Table 1: Glycine Decarboxylase (GLDC) Reaction Products with [2-¹³C]Glycine

| Substrate | Enzyme | Products (Labeled Carbon) | Observation Method | Reference |

| [2-¹³C]Glycine | GLDC | ¹³C-labeled methyleneTHF, ¹³C-labeled formate | Isotopic labeling | mdpi.comescholarship.org |

| Unlabeled Glycine + NaH¹³CO₃ | GLDC | [1-¹³C]Glycine (exchange of C1) | ¹³C NMR spectroscopy | researchgate.netresearchgate.net |

Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible interconversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) wikipedia.orgproteopedia.orgnih.govebi.ac.uk. This reaction is a major source of one-carbon units essential for the biosynthesis of purines, thymidylate, and methionine d-nb.infonih.govebi.ac.ukpnas.org.

Glycine-2-¹³C is a valuable tool for measuring SHMT activity and flux. For instance, in studies on hepatocellular carcinoma cells, [2-¹³C]glycine was used as an isotopomer tracer to assess SHMT2 activity, with the production of [2-¹³C]serine being detected by ¹³C-NMR spectroscopy nih.gov. A significant reduction in [2-¹³C]serine levels was observed in SHMT2-knockdown cells, indicating decreased SHMT2 activity nih.gov. Similarly, in plant root tips, the labeling of [2-¹³C]serine from [2-¹³C]glycine was consistent with SHMT metabolism, while the labeling of [3-¹³C]serine indicated the combined action of GDC and SHMT oup.com.

Table 2: Serine Hydroxymethyltransferase (SHMT) Activity Studies with [2-¹³C]Glycine

| Cell/Tissue Type | Tracer | Measured Product (Labeled Carbon) | Observation Method | Key Finding | Reference |

| Human Hepatocellular Carcinoma Cells | [2-¹³C]Glycine | [2-¹³C]Serine | ¹³C-NMR spectroscopy | Significant reduction in [2-¹³C]serine in SHMT2-knockdown cells, indicating decreased SHMT2 activity. SHMT2 catalytic flux can be saturated in some cells. | nih.gov |

| Chinese Hamster Ovary (CHO) Cells | [2-¹³C]Glycine | Glycine to Serine flux | Isotopic analysis | Similar relative flux of glycine to serine in cells with and without mitochondrial SHMT, but serine to glycine flux was significantly reduced in cells lacking mitochondrial SHMT. | nih.gov |

| Zea mays and Chamaegigas intrepidus Roots | [2-¹³C]Glycine | [2-¹³C]Serine, [3-¹³C]Serine | In vivo ¹³C NMR | Labeling of [2-¹³C]serine consistent with SHMT; labeling of [3-¹³C]serine indicates combined GDC and SHMT activity. | oup.com |

Glycine 2 ¹³c in Disease Oriented Research

Metabolic Reprogramming in Cancer Biology

A hallmark of many cancer cells is the reprogramming of metabolic pathways to support their rapid proliferation and survival. nih.gov Glycine (B1666218) metabolism is central to this reprogramming, and Glycine-2-¹³C has been instrumental in elucidating these changes.

Rapidly proliferating cancer cells have a high demand for glycine. nih.gov Studies using ¹³C-labeled glycine have shown that cancer cells consume significant amounts of glycine from their environment. nih.gov This consumed glycine is utilized for several critical processes that fuel tumor growth:

Purine (B94841) Nucleotide Synthesis: Isotope tracing has revealed that consumed glycine is incorporated into purine nucleotides, the building blocks of DNA and RNA, which are essential for the high rates of cell division seen in tumors. nih.goveurisotop.com

Glutathione (B108866) Synthesis: Labeled glycine is also incorporated into glutathione, a major cellular antioxidant. nih.gov This is crucial for cancer cells to manage the high levels of oxidative stress associated with their rapid metabolism and proliferation.

One-Carbon Metabolism: Glycine is a key player in one-carbon metabolism, a network of reactions that provides one-carbon units (like methyl groups) for the synthesis of nucleotides, amino acids, and for methylation reactions that can affect gene expression. nih.govnih.gov The glycine cleavage system, a mitochondrial enzyme complex, can break down glycine to provide one-carbon units to this network. nih.govaacrjournals.org

Research has shown a strong correlation between glycine consumption and the expression of the mitochondrial glycine biosynthetic pathway with the proliferation rates across various cancer cell lines. nih.gov Furthermore, higher expression of this pathway has been associated with greater mortality in breast cancer patients, highlighting the clinical relevance of glycine metabolism in cancer. nih.gov Some studies have even suggested that the increased availability of glycine can enhance the invasiveness of certain cancer cells, such as in prostate cancer. nih.gov

The reliance of cancer cells on one-carbon metabolism makes it an attractive target for chemotherapy. nih.gov Folate antagonists, such as methotrexate, were among the first modern chemotherapies and work by disrupting the folate cycle, a central component of one-carbon metabolism. nih.gov

By using tracers like Glycine-2-¹³C, researchers can measure the flux through one-carbon metabolic pathways in cancer cells. This allows for a better understanding of how tumors might respond to drugs that target this network. For instance, such studies can help identify which cancers are most dependent on glycine for one-carbon units and would therefore be more susceptible to therapies that restrict glycine availability or inhibit its metabolism. aacrjournals.org The enzymes involved in mitochondrial one-carbon metabolism, which are often overexpressed in cancer, are being actively investigated as potential therapeutic targets. aacrjournals.org

Neurological Disorders (e.g., Non-Ketotic Hyperglycinemia - NKH)

Glycine acts as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem. wikipedia.org Dysregulation of glycine metabolism can lead to severe neurological disorders.

Non-Ketotic Hyperglycinemia (NKH) is an inborn error of metabolism caused by a deficiency in the glycine cleavage system (GCS). nih.govucl.ac.uk This leads to the accumulation of high levels of glycine in all body tissues, including the brain, resulting in severe neurological symptoms such as seizures, hypotonia, and profound developmental delays. nih.govmedlineplus.gov

The use of ¹³C-labeled glycine has been applied in the diagnostic evaluation of NKH. A ¹³C-glycine breath test can be used to assess the in vivo activity of the GCS. In individuals with NKH, the deficient enzyme activity leads to a decreased exhalation of ¹³C-CO₂, which is a product of glycine breakdown by the GCS. nih.gov This provides a non-invasive method to help confirm a diagnosis of this serious neurological disorder.

| Disorder | Defective Metabolic Pathway | Diagnostic Application of Labeled Glycine |

| Non-Ketotic Hyperglycinemia (NKH) | Glycine Cleavage System (GCS) | ¹³C-glycine breath test to measure GCS activity. nih.gov |

Metabolic Disorders (e.g., Obesity, Diabetes, Nonalcoholic Fatty Liver Disease)

Glycine is traditionally considered a non-essential amino acid because the body can synthesize it. However, in states of obesity and insulin (B600854) resistance, this endogenous production, or de novo synthesis, appears to be impaired. frontiersin.orgfrontiersin.org

Stable isotope tracer studies, using compounds like [1,2-¹³C₂]glycine, have been crucial in demonstrating this impairment. frontiersin.orgnih.gov By infusing labeled glycine and its precursors, researchers can quantify the rate at which the body produces new glycine molecules. frontiersin.org These studies have revealed that individuals with obesity have a significantly reduced rate of de novo glycine synthesis compared to healthy controls. frontiersin.orgfrontiersin.org This impairment is thought to be a consequence of obesity-induced insulin resistance, which may disrupt the availability of precursors for glycine synthesis. frontiersin.org This finding has led to the suggestion that glycine may be a "conditionally essential" amino acid in the context of obesity, meaning that dietary intake becomes more critical when endogenous synthesis is compromised. frontiersin.orgpharmafeatures.com

| Condition | Plasma Glycine Levels | De Novo Glycine Synthesis Rate |

| Obesity (pre-bariatric surgery) | Lower | Significantly Reduced frontiersin.orgresearchgate.net |

| Healthy Weight Controls | Normal | Normal frontiersin.orgresearchgate.net |

| Obesity (post-bariatric surgery) | Increased towards normal | Significantly Increased frontiersin.orgresearchgate.net |

The observation of glycine deficiency in metabolic disorders has prompted research into the potential benefits of glycine supplementation. Glycine is a precursor for the synthesis of glutathione, a critical antioxidant. mdpi.com Reduced glycine availability in obesity could lead to diminished glutathione synthesis, impairing the body's ability to combat oxidative stress, which is a key factor in the development of complications associated with metabolic syndrome. pharmafeatures.com

Studies have suggested that restoring glycine levels through supplementation may have beneficial effects. For instance, glycine-based treatments have been shown to ameliorate NAFLD in animal models by improving fatty acid oxidation and glutathione synthesis. nih.gov In rats with diet-induced NASH, glycine treatment was found to reduce oxidative stress and liver apoptosis. oncotarget.com By restoring the glycine pool, supplementation could potentially help mitigate some of the metabolic derangements seen in obesity, T2DM, and NAFLD. mdpi.commdpi.com

Cardiovascular Health and Endothelial Metabolism

Emerging research highlights a significant association between circulating glycine levels and cardiovascular health. mdpi.com Studies involving large patient cohorts have linked higher glycine levels with a reduced risk of coronary heart disease (CHD). ox.ac.ukmdpi.comox.ac.uknih.gov This protective effect may be partly driven by glycine's influence on blood pressure. mdpi.comnih.gov Given these associations, understanding the intricate roles of glycine metabolism in the cardiovascular system is of paramount importance.

Glycine-2-¹³C serves as a crucial tracer for investigating the metabolic pathways within endothelial cells, the dysfunction of which is a key factor in the development of cardiovascular disease. nih.gov By using ¹³C metabolic flux analysis (MFA), researchers can track how endothelial cells utilize glycine and other nutrients. nih.govescholarship.org For instance, studies on human umbilical vein endothelial cells (HUVEC) have used ¹³C labeled substrates to map out the central carbon metabolism, including the integration of glycine into cellular pathways. nih.gov

Research has shown that under certain metabolic stresses, the ¹³C enrichment from labeled glucose into serine and its derivative, glycine, is significantly altered in endothelial cells. nih.gov This demonstrates that external pressures on cellular metabolism can directly impact the synthesis and availability of glycine within the vascular endothelium. Tracing with Glycine-2-¹³C allows for a precise quantification of these metabolic shifts, providing insights into how endothelial cells adapt to pathological conditions and how glycine metabolism might be targeted to restore normal function. nih.govescholarship.org

Development of Diagnostic and Prognostic Biomarkers using Glycine-2-¹³C Tracing

The ability to trace metabolic pathways with stable isotopes is fundamental to the discovery of novel biomarkers for disease diagnosis and prognosis. isotope.com Altered metabolic fluxes are often a hallmark of disease, and Glycine-2-¹³C can be used to identify these changes. mdpi.com By tracking the fate of the ¹³C label through various metabolic networks, researchers can pinpoint enzymatic steps or entire pathways that are dysregulated in a particular condition.

One application is in the study of red blood cell (RBC) lifespan, which can be a confounding factor in the interpretation of HbA1c, a critical biomarker for diabetes management. nih.gov Studies have utilized ¹³C-glycine orally to label a cohort of newly produced RBCs. nih.gov By tracking the enrichment of the isotope in heme over time, a precise measurement of the mean RBC lifespan can be obtained, allowing for a more accurate clinical interpretation of HbA1c levels. nih.gov

Furthermore, metabolic profiling using tracers like Glycine-2-¹³C can uncover downstream metabolites whose presence or concentration correlates with disease states. For example, glycine is a precursor for numerous essential molecules, including purines and glutathione. mdpi.com Tracing the incorporation of ¹³C from glycine into these downstream products can reveal metabolic bottlenecks or shunts that are characteristic of a specific pathology, thereby identifying potential new biomarkers. nih.gov This approach, often termed Stable Isotope Resolved Metabolomics (SIRM), is a powerful method for clinical translational studies. nih.gov

| Isotope Used | Application Area | Biomarker/Process Measured | Reference |

|---|---|---|---|

| ¹⁵N-glycine or ¹³C-glycine | Diabetes Management | Mean Red Blood Cell (RBC) Lifespan | nih.gov |

| [1,2-¹³C₂]glycine | Human Metabolism | Whole body glycine turnover and decarboxylation rate | nih.gov |

Drug Development and Pharmacokinetics (Isotope-Labeled Drugs as Tracers)

Isotopically labeled compounds are critical tools throughout the drug development process, from early discovery to clinical studies. researchgate.net Incorporating a stable isotope like ¹³C into a drug candidate molecule allows for its precise tracking and quantification in complex biological systems. medchemexpress.comnih.gov Glycine-2-¹³C can be used as a building block in the synthesis of more complex isotope-labeled pharmaceuticals.

The primary application of such labeled drugs is in absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net By tracking the isotopically labeled drug, researchers can determine how quickly it is absorbed, which tissues it distributes to, how it is metabolized into other compounds, and the route and rate of its elimination from the body. researchgate.netmedchemexpress.com This is a significant advantage over non-labeled methods, as it allows for the differentiation of the drug and its metabolites from endogenous compounds. nih.gov

For example, a novel therapeutic protein uniformly labeled with ¹³C and ¹⁵N was administered to rats to study its pharmacokinetics. nih.gov By using high-performance liquid chromatography combined with mass spectrometry, the researchers could detect the labeled protein in plasma samples and determine its half-life and clearance rate. nih.gov This same principle applies when Glycine-2-¹³C is incorporated into small-molecule drugs or peptides. This methodology provides robust and essential data for regulatory submissions and for understanding a drug's behavior in vivo, without the complications associated with radioactive isotopes. researchgate.net

| Isotope Labeling Strategy | Study Type | Key Advantages | Reference |

|---|---|---|---|

| Uniform ¹³C, ¹⁵N-labeling of proteins | Pharmacokinetics (PK) | Distinguishes labeled analyte from matrix; allows for precise PK modeling (half-life, clearance). | nih.gov |

| Incorporation of ¹³C or ¹⁴C | ADME (Absorption, Distribution, Metabolism, Excretion) | Enables accurate quantitation of parent drug and metabolites without reference standards. | researchgate.net |

Advanced Research Techniques and Future Directions

In Vivo Glycine-2-¹³C Tracing in Animal Models and Humans

In vivo tracing with Glycine-2-¹³C allows researchers to follow the journey of the second carbon of glycine (B1666218) through various metabolic pathways within a living organism. This minimally invasive technique provides a dynamic view of metabolism that is not achievable with in vitro studies. nih.gov In both animal models and human subjects, the administration of Glycine-2-¹³C enables the detailed study of one-carbon (1C) metabolism. escholarship.org

The glycine cleavage system (GCS), located in the mitochondria, plays a crucial role in glycine catabolism. When [2-¹³C]glycine is introduced, the GCS transfers the ¹³C-labeled carbon to tetrahydrofolate (THF), forming ¹³C-labeled methyleneTHF. This molecule is a key intermediate that can then produce ¹³C-labeled formate (B1220265). escholarship.org This labeled formate can be used in the cytosol for various biosynthetic processes, including the synthesis of purines and deoxythymidine (dTMP). escholarship.org

Studies in human hepatoma cell lines using [2-¹³C]glycine have demonstrated the incorporation of the labeled carbon into dTMP, specific purines (deoxyadenine and deoxyguanine), and methionine. escholarship.org In healthy mice, the GCS-derived formate from the second carbon of glycine has also been observed to be incorporated into various molecules. escholarship.org However, a comprehensive understanding of the tissue-specific requirements for the GCS-derived 1C unit in humans is still an area of active investigation due to the limited accessibility of tissues for in vivo labeling experiments. escholarship.org

Table 1: Observed Metabolic Fate of the Labeled Carbon from [2-¹³C]glycine in In Vitro and In Vivo Models

| Model System | Observed Incorporation of ¹³C | Key Metabolic Pathway Involved | Reference |

|---|---|---|---|

| Human Hepatoma Cell Lines | Deoxythymidine (dTMP), Deoxyadenine (dA), Deoxyguanine (dG), Methionine (Met) | One-carbon metabolism, Purine (B94841) synthesis, Thymidylate synthesis | escholarship.org |

| Healthy Mice | Various downstream metabolites (details require further tissue-specific analysis) | One-carbon metabolism, Glycine Cleavage System (GCS) | escholarship.org |

High-Resolution Metabolomics and Isotopic Fingerprinting

High-resolution metabolomics, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, is a cornerstone of modern metabolic research. acs.orgnih.gov When used in conjunction with Glycine-2-¹³C, these techniques allow for the precise measurement of the incorporation of the ¹³C label into a wide array of downstream metabolites. This creates an "isotopic fingerprint" that provides a detailed snapshot of metabolic fluxes. mdpi.com

The choice of the isotopic tracer is critical for the accurate estimation of metabolic fluxes. researchgate.net Glycine-2-¹³C is particularly useful for probing pathways connected to one-carbon metabolism, serine biosynthesis, and the glycine cleavage system. The patterns of ¹³C enrichment in metabolites can reveal the relative activity of these pathways under different physiological or pathological conditions. escholarship.org

Multivariate statistical techniques, such as principal component analysis (PCA) and linear discriminant analysis (LDA), can be applied to these isotopic fingerprints. This allows researchers to identify distinct metabolic signatures associated with different states, such as disease versus health, or to distinguish between different types of primary producers in ecological studies. mdpi.com

Integration with Multi-omics Data (Genomics, Proteomics)

To gain a more holistic understanding of biological systems, data from Glycine-2-¹³C tracing studies can be integrated with other "omics" data, including genomics, transcriptomics, and proteomics. mdpi.comrsc.org This multi-omics approach allows researchers to connect changes in metabolic fluxes with the underlying genetic and regulatory networks. mdpi.com

For instance, if a Glycine-2-¹³C tracing experiment reveals altered flux through the glycine cleavage system in a particular disease state, proteomics data could be used to determine if the expression levels of the GCS enzymes are correspondingly changed. nih.gov Similarly, genomics data could identify mutations in the genes encoding these enzymes that might explain the observed metabolic phenotype. This integrated analysis can uncover novel interactions and regulatory mechanisms that would not be apparent from a single omics dataset alone. mdpi.com

Unsupervised network-based data fusion methods can be employed to group individuals with similar multi-omics profiles, potentially leading to the identification of patient subgroups with different disease severities or responses to treatment. frontiersin.orgnih.gov

Development of Novel Computational Tools for Isotopic Data Analysis

The analysis of data from stable isotope tracing experiments is computationally intensive. ¹³C metabolic flux analysis (¹³C-MFA) relies on sophisticated software to estimate intracellular fluxes from the isotopic labeling patterns of metabolites. nih.govnih.gov There is an ongoing effort to develop more powerful and user-friendly computational tools to handle the complexity of these datasets. nih.gov

These tools can simulate instationary carbon labeling experiments, calculate sensitivities with respect to unknown parameters, fit models to measured data, and perform statistical analyses to assess the identifiability of fluxes. nih.gov Advanced algorithms are also being developed to optimize the design of isotopic labeling experiments, for example, by identifying the best combination of tracers to use for a specific metabolic network to achieve the most precise flux estimations. nih.gov Publicly available software packages and innovative modeling approaches are making rigorous analysis of complex experimental designs more accessible to the broader research community. nih.gov

Emerging Applications in Environmental and Agricultural Sciences (e.g., Plant Metabolism)

The use of Glycine-2-¹³C is not limited to biomedical research. In environmental and agricultural sciences, it can be a valuable tool for studying nutrient cycling and plant metabolism. For example, studies using ¹³C and ¹⁵N-labeled glycine have been conducted to understand glycine metabolism in intact plant leaves. nih.gov

Research has shown that in soybean leaves, excess glycine from the photorespiratory cycle can be either decarboxylated or incorporated into proteins. nih.gov The fate of this excess glycine appears to depend on the nitrogen availability in the leaves. nih.gov In soil science, dual-labeled [¹³C, ¹⁵N]glycine has been used to trace the uptake and metabolism of this amino acid by soil microorganisms. mdpi.com Such studies have revealed that bacteria are the primary consumers of glycine in some soil environments and that the incorporation of ¹³C from glycine into microbial biomass can vary with environmental factors like altitude. mdpi.com These applications highlight the versatility of Glycine-2-¹³C as a tracer for understanding carbon and nitrogen flow in diverse ecosystems.

Table 2: Applications of Glycine Isotopic Labeling in Environmental and Agricultural Sciences

| Field of Study | Organism/System | Isotopic Tracer Used | Key Research Finding | Reference |

|---|---|---|---|---|

| Plant Metabolism | Soybean (Glycine max) leaves | ¹³CO₂ (leading to ¹³C-labeled glycine) and ¹⁵N | Excess glycine is either decarboxylated or incorporated into proteins, depending on nitrogen availability. | nih.gov |

| Soil Microbiology | Soil microorganisms along an altitude gradient | ¹³C, ¹⁵N-labeled glycine | Bacteria were the primary consumers of glycine, with fungi showing little uptake. The rate of incorporation varied with altitude. | mdpi.com |

Challenges and Opportunities in Glycine-2-¹³C Research

Despite its power, research using Glycine-2-¹³C is not without its challenges. One of the primary challenges is the complexity of the experimental design and data analysis, which requires specialized expertise and computational resources. nih.govresearchgate.net The cost and availability of isotopically labeled compounds can also be a limiting factor. Furthermore, in human studies, obtaining tissue-specific data remains difficult. escholarship.org

However, the opportunities for future research are vast. Continued advancements in analytical instrumentation, such as high-resolution mass spectrometry and NMR, will improve the sensitivity and scope of isotopic labeling measurements. nih.gov The development of more sophisticated computational models will enhance the accuracy and resolution of metabolic flux analysis. nih.gov There is also significant potential for expanding the application of Glycine-2-¹³C tracing to new areas of research, including the study of the microbiome's impact on host metabolism and the development of personalized medicine approaches based on individual metabolic phenotypes. rsc.orgescholarship.org Addressing the current challenges will pave the way for exciting new discoveries in our understanding of metabolism in health and disease.

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of Glycine-2-13C in experimental preparations?

- Methodology : Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) to quantify the 13C enrichment at the second carbon position. Gravimetrically prepared mixtures of natural glycine and Glycine-2-13C can be analyzed by comparing theoretical and experimental molar fractions via MS or isotope ratio analysis (e.g., Table 7 in ). Statistical error analysis should accompany measurements to validate precision .

- Key Considerations : Calibrate instruments using certified reference standards and account for isotopic cross-contamination during sample preparation.

Q. What experimental designs are optimal for tracing Glycine-2-13C in metabolic flux studies?

- Methodology : Incorporate pulse-chase labeling protocols in cell cultures or model organisms. After administering Glycine-2-13C, track isotopic incorporation into downstream metabolites (e.g., serine, formate) via liquid chromatography-mass spectrometry (LC-MS). Use compartmental modeling to estimate flux rates .

- Key Considerations : Control for isotopic dilution effects by measuring intracellular metabolite pools and normalizing to total glycine concentrations .

Q. How should researchers handle discrepancies between theoretical and observed isotopic enrichment in Glycine-2-13C experiments?

- Methodology : Perform systematic error analysis, including checks for instrument calibration, sample contamination, and metabolic side reactions. Cross-validate results with alternative techniques (e.g., NMR vs. MS) and consult literature for known enzymatic biases affecting 13C incorporation (e.g., glycine cleavage system inefficiencies) .

Advanced Research Questions

Q. How can Glycine-2-13C enhance sensitivity in dynamic nuclear polarization (DNP) experiments for structural biology?

- Methodology : Prepare hyperpolarized Glycine-2-13C using Gd(III) complexes as polarizing agents in glycerol/water matrices. Optimize magnetic field profiles (e.g., 1H, 13C, and 15N DNP conditions) to maximize signal intensity for solid-state NMR or cryogenic electron microscopy (cryo-EM) applications. Refer to Figure SI-4 ( ) for field profile benchmarks .

- Key Considerations : Monitor cross-relaxation effects between 1H and 13C nuclei to avoid signal distortion and ensure reproducible polarization transfer .

Q. What strategies resolve conflicting data on Glycine-2-13C’s role in neurotransmitter co-agonism at NMDA receptors?

- Methodology : Conduct dual-isotope labeling (e.g., Glycine-2-13C with 15N-glutamate) in neuronal cultures to differentiate glycine’s direct binding effects from metabolic contributions. Pair electrophysiological recordings (patch-clamp) with isotope tracing to correlate receptor activation with glycine turnover rates .

- Key Considerations : Address confounding variables such as pH-dependent glycine transport and endogenous glycine synthesis pathways .

Q. How can computational modeling integrate Glycine-2-13C data to predict metabolic network perturbations?

- Methodology : Develop kinetic models using software like COPASI or MATLAB, inputting isotopic enrichment data to simulate flux redistribution. Validate predictions via gene knockout studies or enzyme inhibition assays. For example, model glycine’s role in one-carbon metabolism under folate-deficient conditions .

- Key Considerations : Use Bayesian inference to account for parameter uncertainty and refine models iteratively with experimental validation .